
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core structure, which is a tricyclic system containing sulfur, and a butanamide side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Introduction of the Butanamide Side Chain: The butanamide side chain is introduced through a series of reactions, including alkylation and amidation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases and amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioxanthene derivatives with different oxidation states.
Substitution: The aromatic rings in the thioxanthene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thioxanthene derivatives.
科学的研究の応用
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antipsychotic and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thioxanthene derivatives are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. The compound may exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
類似化合物との比較
Similar Compounds
Phenyl 9H-thioxanthen-9-yl sulfone: Another thioxanthene derivative with a sulfone group.
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide: A thioxanthene derivative with a piperidine side chain.
Uniqueness
(S)-2-((9H-Thioxanthen-9-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, including the butanamide side chain and the stereochemistry at the 2-position. These features may contribute to its distinct biological activities and chemical reactivity compared to other thioxanthene derivatives.
特性
分子式 |
C19H21NOS |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(2S)-3-methyl-2-(9H-thioxanthen-9-ylmethyl)butanamide |
InChI |
InChI=1S/C19H21NOS/c1-12(2)15(19(20)21)11-16-13-7-3-5-9-17(13)22-18-10-6-4-8-14(16)18/h3-10,12,15-16H,11H2,1-2H3,(H2,20,21)/t15-/m0/s1 |
InChIキー |
XQAXUJWARUYSMA-HNNXBMFYSA-N |
異性体SMILES |
CC(C)[C@H](CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N |
正規SMILES |
CC(C)C(CC1C2=CC=CC=C2SC3=CC=CC=C13)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


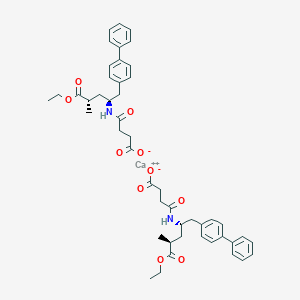
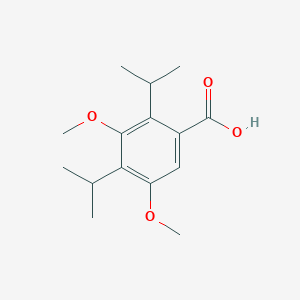
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
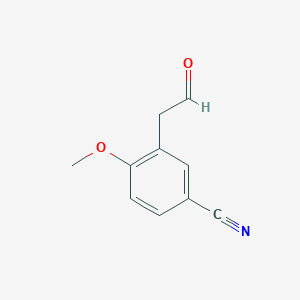

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
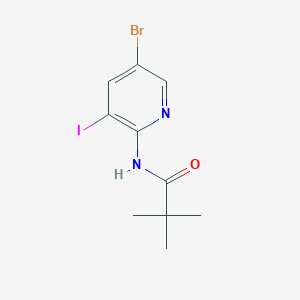
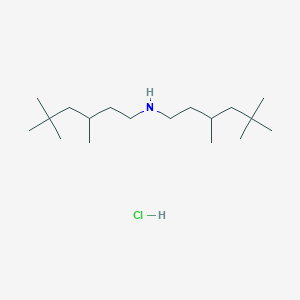
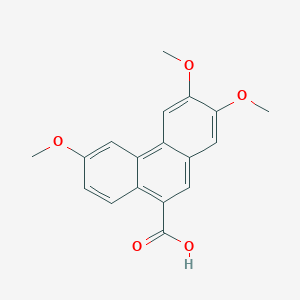
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

